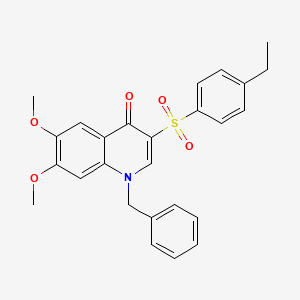

1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Descripción

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

- 3-Position: 4-Ethylbenzenesulfonyl substituent, contributing electron-withdrawing properties and modulating solubility.

- 6,7-Positions: Methoxy groups, enhancing electron density and influencing hydrogen-bonding capacity.

- Molecular formula: C₂₆H₂₅NO₅S (calculated molecular weight: 487.55 g/mol).

Propiedades

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-18-10-12-20(13-11-18)33(29,30)25-17-27(16-19-8-6-5-7-9-19)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMTNPLJAVAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Benzyl Group: This step involves the benzylation of the quinoline core using benzyl halides in the presence of a base.

Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Análisis De Reacciones Químicas

1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has been investigated for its potential therapeutic effects:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways related to survival and proliferation.

- Case Study : In vitro studies demonstrated that certain derivatives led to a reduction in cell viability of various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases:

- Therapeutic Use : It has been evaluated for its efficacy in models of asthma and chronic obstructive pulmonary disease (COPD), where it demonstrated the ability to reduce inflammatory markers .

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

Synthesis of Chiral Compounds

1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be utilized to synthesize chiral amines through various catalytic processes. This application is crucial for developing pharmaceuticals with specific stereochemical configurations .

Building Block for Complex Molecules

This compound acts as a versatile building block in the synthesis of more complex organic molecules, particularly those required in drug development. Its unique structure allows for functionalization that can lead to diverse derivatives with varied biological activities .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors in the body.

Interfering with DNA/RNA: It can interact with nucleic acids, affecting their function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Structural Analogues

The following table compares the target compound with structurally related analogues from published

Key Observations

1-Position Modifications

- The benzyl group is conserved in the target compound and Compound 83 , promoting steric shielding and aromatic interactions.

3-Position Modifications

- The 4-ethylbenzenesulfonyl group in the target compound contrasts with:

6,7-Position Modifications

Structural Implications for Bioactivity (Inferred)

While biological data are absent in the provided evidence, structural trends suggest:

- Electron-withdrawing groups (e.g., sulfonyl) may enhance metabolic stability compared to electron-donating groups (e.g., carbonyl).

- 6,7-Dimethoxy substituents could mimic catechol-like structures, enabling interactions with metal ions or enzymes.

Actividad Biológica

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS No. 899213-44-6) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is C26H25NO5S, with a molecular weight of 453.55 g/mol. The structure features a quinoline backbone substituted with a benzyl group and an ethylbenzenesulfonyl moiety.

Anticancer Properties

Research indicates that compounds similar to 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one exhibit significant anticancer activity. A study demonstrated that derivatives of quinoline can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways involving Bcl-2 family proteins. This compound may inhibit anti-apoptotic factors, promoting cell death in malignancies .

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. In vitro studies have shown that related quinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical biochemical pathways such as those related to cancer metabolism and inflammation. For instance, inhibition of certain kinases has been noted in related compounds, which could translate to similar effects in this compound .

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the quinoline scaffold and tested their cytotoxic effects on human cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent anticancer activity .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several quinoline derivatives, including 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one. The results showed that this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

The biological activity of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is likely attributed to its ability to interact with various molecular targets:

- Apoptosis Regulation : By inhibiting anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Potentially affecting cyclin-dependent kinases (CDKs).

- Antimicrobial Mechanism : Disrupting bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.